3-Methyl-4-nitroaniline

Beschreibung

Nomenclature and Structural Context in Substituted Anilines

Aniline (B41778) and its derivatives are fundamental structures in organic chemistry, characterized by an amino group (-NH₂) attached to a benzene (B151609) ring. geeksforgeeks.orgdrugbank.com The nomenclature of substituted anilines follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The parent name for aniline in systematic nomenclature is benzenamine. geeksforgeeks.orgwikipedia.org When substituents are present on the benzene ring, the carbon atoms are numbered starting from the carbon atom bonded to the amino group, with the numbering proceeding in a direction that gives the substituents the lowest possible locants. uobabylon.edu.iqlkouniv.ac.in

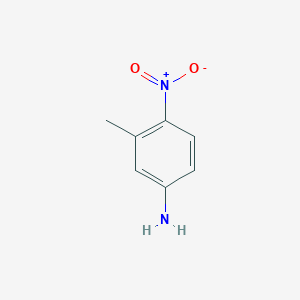

In the case of 3-Methyl-4-nitroaniline, the IUPAC name precisely describes its structure. nih.govfishersci.ca The name indicates an aniline molecule with a methyl group (-CH₃) at the third carbon position and a nitro group (-NO₂) at the fourth carbon position relative to the amino group. This compound is also known by other names such as 4-nitro-m-toluidine. nih.gov

Substituted anilines are categorized based on the nature and position of the substituent groups on the aromatic ring. These substituents can be either electron-donating or electron-withdrawing, which significantly influences the chemical properties and reactivity of the aniline molecule. The methyl group is generally considered an electron-donating group, while the nitro group is a strong electron-withdrawing group. The interplay of these groups in this compound creates a unique electronic profile that is a subject of academic interest.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.govfishersci.ca |

| CAS Number | 611-05-2 chemimpex.comnih.govchemsrc.com |

| Molecular Formula | C₇H₈N₂O₂ chemimpex.comnih.gov |

| Molecular Weight | 152.15 g/mol chemimpex.comnih.gov |

| InChI Key | XPAYEWBTLKOEDA-UHFFFAOYSA-N fishersci.ca |

Historical Overview of Research on Aromatic Nitro Compounds and Anilines

The study of aromatic nitro compounds and anilines is deeply rooted in the history of modern chemistry, dating back to the 19th century. The discovery of aniline by Otto Unverdorben in 1826, through the distillation of indigo (B80030), marked a significant milestone. Initially named "crystallin," it was later renamed aniline from the Portuguese word 'anil' for the indigo shrub. wikipedia.org

The development of synthetic dyes from aniline by William Henry Perkin in 1856 revolutionized the chemical industry and spurred intensive research into aniline and its derivatives. Concurrently, the chemistry of aromatic nitro compounds progressed, with their synthesis via nitration of aromatic hydrocarbons becoming a fundamental reaction in organic chemistry. The reduction of nitroarenes to form anilines became a standard synthetic route. wikipedia.org

Throughout the 20th century, research expanded to understand the electronic effects of substituents on the reactivity of aromatic rings. The introduction of concepts like Hammett plots allowed for the quantitative correlation of reaction rates and equilibria with the electronic properties of substituents on benzene derivatives, including nitroanilines. This foundational work provided a theoretical framework for predicting the behavior of compounds like this compound in chemical reactions.

Significance of this compound as a Model Compound in Chemical Sciences

This compound serves as a valuable model compound in various areas of chemical research due to its specific structural features. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the same aromatic ring allows for the study of their competing and synergistic effects on the molecule's reactivity and physical properties.

In the field of synthetic organic chemistry, it is a key intermediate for creating more complex molecules, particularly in the production of azo dyes. chemimpex.com The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors. wikipedia.org

Furthermore, in materials science, derivatives of this compound are investigated for their potential applications in nonlinear optics. The push-pull nature of the substituents (electron-donating amino group and electron-withdrawing nitro group) can lead to large molecular hyperpolarizabilities, a key property for second-order nonlinear optical materials.

In environmental science, the biodegradation of nitroaromatic compounds is an area of significant research. Studies on the microbial degradation of compounds like this compound help in understanding the environmental fate of such chemicals and in developing bioremediation strategies.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Light yellow to brown crystalline powder chemimpex.com |

| Melting Point | 136-141 °C chemimpex.com |

| Boiling Point | 330.0 ± 22.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ chemsrc.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAYEWBTLKOEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209973 | |

| Record name | 4-Nitro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-05-2 | |

| Record name | 3-Methyl-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Mechanisms

Regioselective Nitration of Toluidine Derivatives to 3-Methyl-4-nitroaniline Precursors

A principal method for synthesizing this compound involves the nitration of a toluidine derivative, specifically m-toluidine (B57737) (3-methylaniline). Direct nitration of m-toluidine is often challenging to control, but by first protecting the highly activating amino group, the regioselectivity of the nitration can be precisely guided. libretexts.org Acetylation of 3-methylaniline to form 3-methylacetanilide is a common strategy. The subsequent nitration of this precursor yields 3-methyl-4-nitroacetanilide, which can then be hydrolyzed to produce the final product, this compound. ulisboa.pt

One study demonstrated that the nitration of 3-methylacetanilide resulted in a 91% yield of this compound. ulisboa.pt This high regioselectivity is a direct consequence of the electronic effects of the substituents on the aromatic ring. ulisboa.pt

Influence of Activating and Directing Groups on Nitration

In electrophilic aromatic substitution (EAS) reactions like nitration, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. numberanalytics.comsolubilityofthings.com These substituents are classified as either activating or deactivating groups. libretexts.orgmasterorganicchemistry.com

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.comsolubilityofthings.com They typically direct incoming electrophiles to the ortho and para positions. The amino group (-NH₂) and the methyl group (-CH₃) are both activating groups. The amino group is a strong activator through resonance (+R effect), while the methyl group is a weak activator through induction (+I effect). ulisboa.ptquora.com

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive. ulisboa.pt The nitro group (-NO₂) is a powerful deactivating group and primarily directs incoming electrophiles to the meta position. ulisboa.pt

In the nitration of 3-methylacetanilide, the acetylated amino group (acetamido group, -NHCOCH₃) is a moderately strong activating group and an ortho, para-director. The methyl group is also an ortho, para-director. The position para to the acetamido group (position 4) is also ortho to the methyl group. This alignment of directing effects strongly favors the substitution of the nitro group at the 4-position, which is sterically less hindered than the other activated positions (2 and 6). ulisboa.pt The resonance (+R) effect of the acetamido group and the inductive (+I) effect of the methyl group work in concert to favor the formation of this compound. ulisboa.pt

| Group | Type | Directing Effect | Influence on Reactivity |

| -NH₂ (Amino) | Strong Activating | Ortho, Para | Increases rate of EAS |

| -OH (Hydroxyl) | Strong Activating | Ortho, Para | Increases rate of EAS |

| -NHCOCH₃ (Acetamido) | Moderate Activating | Ortho, Para | Increases rate of EAS |

| -CH₃ (Methyl) | Weak Activating | Ortho, Para | Increases rate of EAS |

| -NO₂ (Nitro) | Strong Deactivating | Meta | Decreases rate of EAS |

Mechanistic Aspects of Electrophilic Aromatic Substitution with -NO₂ and -CH₃ Groups

The mechanism of nitration involves two main steps. chemistrysteps.com First, the electrophile, the nitronium ion (NO₂⁺), is generated from a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.com

Attack of the Electrophile : The π-electron system of the aromatic ring (3-methylacetanilide) attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistrysteps.com The positive charge in this intermediate is delocalized across the ring, with resonance structures showing the charge at positions ortho and para to the site of attack. The stability of this intermediate is key to the reaction's regioselectivity. The presence of the electron-donating acetamido and methyl groups helps to stabilize the positive charge, particularly when the attack occurs at the C4 position.

Deprotonation : A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bonded to the new nitro group. chemistrysteps.com This step restores the aromaticity of the ring, leading to the formation of the substituted product, 3-methyl-4-nitroacetanilide. chemistrysteps.comrsc.org Subsequent hydrolysis removes the acetyl group to yield this compound. libretexts.org

Preparation Routes to this compound

Besides the nitration of m-toluidine derivatives, other synthetic strategies can be employed to prepare this compound.

Methylation Reactions of Related Nitroanilines

An alternative approach involves the N-methylation of a suitable nitroaniline precursor. A process has been developed for the N-monomethylation of nitroanilines using a mixture of sulfuric acid and formaldehyde (B43269) (or its polymer, paraformaldehyde) as the methylating agent. google.com For instance, reacting a nitroaniline with this mixture at temperatures between 40°C and 120°C can selectively add a single methyl group to the amino nitrogen. google.com

While not a direct synthesis of this compound (which is a primary amine), this method is crucial for synthesizing related N-methylated compounds. google.com For example, a similar method is used to prepare 4-fluoro-N-methyl-3-nitroaniline from 4-fluoro-3-nitroaniline. google.com A theoretical route to this compound could potentially involve a multi-step process starting with a different isomer, though direct methylation to form the target compound is not the standard approach.

| Reactant | Reagents | Temperature | Product Type |

| Nitroaniline | Formaldehyde/Paraformaldehyde, H₂SO₄ | 50-100°C (Preferred) | N-methyl-nitroaniline |

| 4-fluoro-3-nitroaniline | Paraformaldehyde, H₂SO₄ (90%) | 40-45°C | 4-fluoro-N-methyl-3-nitroaniline |

Oxidation of Aryl Amines to Nitroarenes (e.g., 4-methyl-3-nitroaniline)

The conversion of an amino group on an aromatic ring to a nitro group via oxidation is a valuable synthetic tool. Various oxidizing agents can accomplish this transformation. For instance, trifluoroperacetic acid has been used to oxidize weakly basic amines like nitroanilines. mdpi.com

More specifically, organoselenium compounds like diphenyl diselenide can catalyze the oxidation of anilines to nitroarenes in the presence of hydrogen peroxide. mdpi.com This method has been successfully applied to the synthesis of 4-methyl-3-nitroaniline (B15663) from 4-methyl-3-nitroaniline's precursor amine, demonstrating its utility in preparing specific isomers of nitro-toluidines. mdpi.com The reaction proceeds through the oxidation of the selenium catalyst, which then oxidizes the arylamine. mdpi.com

| Substrate | Oxidizing System | Temperature | Product |

| 4-methyl-3-aminotoluene | Diphenyl diselenide / H₂O₂ | 60°C | 4-methyl-3-nitroaniline |

| Various Anilines | m-CPBA | Room Temp. | Corresponding Nitroarenes |

Green Chemistry Protocols for Synthesis

Efforts to develop more environmentally friendly synthetic methods have been applied to the production of nitroaromatic compounds. Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency.

In the context of nitroarene synthesis, several green approaches are being explored:

Catalytic Transfer Hydrogenation : While this is a reduction method, the catalysts used, such as iron phthalocyanine (B1677752) in an ethanol/water solvent mixture with hydrazine (B178648) hydrate (B1144303) as a hydrogen source, represent a move towards greener reagents. unimi.it The byproducts are simply nitrogen and water. unimi.it

Microwave-Assisted Synthesis : Iron-based transfer hydrogenation of nitroarenes has been successfully carried out in a microwave-assisted continuous flow reactor, which can significantly reduce reaction times and improve energy efficiency. unimi.it

Indirect Electrosynthesis : A method for synthesizing 3-methyl-4-nitrobenzoic acid (a related compound) uses indirect electrosynthesis. google.com This process involves electrolytically oxidizing chromium sulfate (B86663) to chromium trioxide, which then acts as a selective oxidizing agent. The chromium sulfate can be regenerated and recycled, which avoids environmental pollution from heavy metal waste and reduces costs. google.com Such electrochemical methods represent a promising green alternative to traditional oxidation techniques that use stoichiometric, often hazardous, reagents.

Solvent-Free Synthesis Approaches

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and reducing environmental impact. For aromatic compounds like anilines, these reactions are often conducted by grinding the solid reactants together, sometimes in the presence of a catalyst, at room temperature or with microwave assistance. ajrconline.org This mechanical grinding provides the energy needed to initiate the reaction between the solid components. ajrconline.org

The primary advantages of this approach are the reduction of hazardous solvent waste, potentially shorter reaction times, and often simpler product isolation procedures. ajrconline.org While specific examples detailing the primary synthesis of this compound via this method are not extensively documented, the successful application of solvent-free conditions for reactions involving substituted anilines, such as selective bromination, demonstrates the viability of this methodology. ajrconline.org In these procedures, a solid substrate like an aniline (B41778) is ground in a mortar with a brominating agent and a catalyst, leading to high yields of the desired product without the need for a refluxing solvent. ajrconline.org

Key Features of Solvent-Free Synthesis

| Feature | Description | Reference |

|---|---|---|

| Methodology | Reactants are ground together in a mortar and pestle, often with a catalytic agent. | ajrconline.org |

| Conditions | Typically performed at room temperature, minimizing energy consumption. | ajrconline.org |

| Advantages | Reduced solvent waste, high reaction efficiency, and often superior yields compared to solvent-based methods. | ajrconline.org |

| Applicability | Proven effective for various reactions with aniline derivatives, such as bromination. | ajrconline.org |

Catalytic Systems in Green Synthesis (e.g., nano-titania, tannic acid)

Green synthesis methodologies increasingly employ advanced catalytic systems to enhance reaction rates and selectivity while using environmentally benign materials. Nanoparticles, in particular, are highly effective catalysts due to their large surface-area-to-volume ratio. Plant-based extracts, containing compounds like tannic acid, are often used as reducing and stabilizing agents to produce these nanocatalysts, representing a key aspect of green chemistry. mdpi.commdpi.com

While the direct synthesis of this compound using nano-titania or tannic acid-derived catalysts is not prominently featured in the literature, these systems are highly relevant for subsequent transformations of the molecule. A crucial reaction for nitroaromatic compounds is the reduction of the nitro group to an amine. Green-synthesized nanocatalysts, such as gold or silver nanoparticles stabilized by tannic acid, have demonstrated remarkable efficiency in the catalytic reduction of related compounds like 4-nitrophenol (B140041) and 2-nitroaniline (B44862). mdpi.commdpi.com

In these systems, the nanocatalyst acts as an electron relay, facilitating the transfer of electrons from a reducing agent (like sodium borohydride) to the nitro compound, thereby speeding up the reduction process significantly. mdpi.com The use of tannic acid not only aids in the formation of the nanoparticles but also helps in their stabilization, preventing aggregation and maintaining catalytic activity. mdpi.com This approach highlights a sustainable pathway for converting this compound into its corresponding diamine derivative, a valuable building block in further syntheses.

Derivatization Strategies for this compound

The chemical reactivity of this compound, owing to its primary amino group and aromatic ring, allows for a wide range of derivatization reactions. These modifications are crucial for synthesizing new chemical entities with specific properties for various applications. chemimpex.com

Formation of Isothiocyanate Derivatives

The conversion of the primary amino group of this compound into an isothiocyanate (–N=C=S) group is a valuable synthetic transformation. Isothiocyanates are important intermediates for the synthesis of thioureas and various heterocyclic compounds. chemrxiv.orgtjnpr.org The most common method involves a two-step, one-pot procedure. nih.gov

First, the amine reacts with carbon disulfide (CS₂) in the presence of a base (such as triethylamine (B128534) or sodium hydroxide) to form a dithiocarbamate (B8719985) salt intermediate. chemrxiv.orgbeilstein-journals.org This intermediate is then treated with a desulfurizing agent, such as cyanuric chloride or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to eliminate a molecule of hydrogen sulfide (B99878) and yield the final isothiocyanate product. nih.govbeilstein-journals.orggoogle.com For electron-deficient amines like nitroanilines, specific conditions may be optimized to ensure high yields. chemrxiv.org For instance, a two-step protocol where the dithiocarbamate is formed and then reacted with the desulfurizing agent has been shown to be highly efficient for producing isothiocyanates from 4-nitroaniline (B120555). chemrxiv.org

General Synthesis of Isothiocyanates from Amines

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Amine, Carbon Disulfide (CS₂), Base (e.g., NaOH, Et₃N) | Dithiocarbamate salt | chemrxiv.orgbeilstein-journals.org |

| 2 | Desulfurizing Agent (e.g., Cyanuric Chloride, DMT/NMM/TsO⁻) | Isothiocyanate (R-N=C=S) | nih.govbeilstein-journals.org |

Reactions Leading to Heterocyclic Compounds (e.g., spiro[4.4]nonanes)

The aromatic amine functionality of this compound allows it to serve as a key building block in the synthesis of various heterocyclic structures. Although the specific synthesis of spiro[4.4]nonanes directly from this compound is not widely reported, analogous reactions with similar anilines demonstrate the potential for complex cycloadditions.

For example, substituted nitroanilines can participate in multicomponent reactions, such as the imino Diels-Alder reaction, to form complex heterocyclic systems like tetrahydroquinolines. scielo.org.co In a typical procedure, an aniline (e.g., 3-nitroaniline) is reacted with an aldehyde (e.g., benzaldehyde) to form an in situ imine. This imine then undergoes a cycloaddition reaction with an alkene (e.g., trans-anethole) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) to yield the tetrahydroquinoline product. scielo.org.co Such reactions showcase the utility of aniline derivatives in constructing polycyclic frameworks, indicating that this compound could similarly be employed to generate a variety of complex heterocyclic molecules.

Advanced Derivatization for Spectroscopic and Chromatographic Applications

Chemical derivatization is a powerful strategy used in analytical chemistry to improve the detection and quantification of analytes. nih.gov The process involves converting the target compound into a derivative with properties better suited for a specific analytical technique. nih.gov For this compound, derivatization can enhance its detectability in both spectroscopic and chromatographic methods.

For gas chromatography-mass spectrometry (GC-MS), which often requires volatile analytes, the primary amine group of this compound can be derivatized to increase its volatility. A common approach for aromatic amines is acylation, for example, by reacting the amine with heptafluorobutyric anhydride. researchgate.net This reaction replaces the hydrogens on the amine with a bulky, fluorinated group, creating a derivative that is more volatile and readily analyzed by GC with high sensitivity using an electron-capture detector. researchgate.net

For UV-Visible spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection, derivatization can be used to attach a strongly absorbing chromophore to the molecule, shifting its absorption wavelength to a region with less interference from the sample matrix and increasing its molar absorptivity. bioline.org.br This leads to enhanced sensitivity and selectivity in the analysis. nih.gov

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy: FTIR and FT-Raman Analyses of 3-Methyl-4-nitroaniline and Related Compounds

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations of this compound.

The vibrational spectra of nitroaniline derivatives are complex due to the various functional groups attached to the benzene (B151609) ring. In compounds like this compound, the characteristic vibrational modes can be assigned to specific groups.

The nitro group (NO₂) exhibits strong characteristic bands. The asymmetric stretching vibration of the NO₂ group is typically observed around 1533-1520 cm⁻¹, while the symmetric stretching appears near 1354 cm⁻¹. scirp.org The deformation of the NO₂ group can be seen at lower frequencies, around 761 cm⁻¹. scirp.org

The amino group (NH₂) also gives rise to distinct vibrational bands. The N-H stretching vibrations are found in the region of 3400-3300 cm⁻¹. vulcanchem.com For secondary amines, such as in N-methyl-4-nitroaniline, the N-H stretching is observed at approximately 3369 cm⁻¹. researchgate.net The NH₂ bending mode is typically found near 1620 cm⁻¹.

The methyl group (CH₃) and the aromatic ring also contribute to the vibrational spectrum. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. vulcanchem.com The C-N stretching vibration is more difficult to pinpoint due to mixing with other modes but is generally assigned in the 1382–1266 cm⁻¹ region.

Table 1: Selected Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Reference |

|---|---|---|

| NO₂ Asymmetric Stretch | 1533 - 1520 | 4-Methyl-3-nitrobenzoic acid scirp.org, 4-Methyl-3-nitroaniline (B15663) |

| NO₂ Symmetric Stretch | ~1354 | 4-Methyl-3-nitrobenzoic acid scirp.org |

| NH₂/N-H Stretch | 3400 - 3300 | 3-Ethoxy-N-methyl-4-nitroaniline vulcanchem.com, N-methyl-4-nitroaniline researchgate.net |

| NH₂ Bend | ~1620 | 4-Methyl-3-nitroaniline |

| Aromatic C-H Stretch | 3100 - 3000 | 3-Ethoxy-N-methyl-4-nitroaniline vulcanchem.com |

| C-N Stretch | 1382 - 1266 | General assignment for similar compounds |

Comparative analysis of the vibrational spectra of this compound with its isomers and derivatives provides valuable information about the influence of substituent positions on the molecular vibrations. The isomers of nitroaniline, such as 2-nitroaniline (B44862), 3-nitroaniline, and 4-nitroaniline (B120555), exhibit differences in their Raman spectra, which can be used to distinguish them. researchgate.net The position of the nitro and amino groups affects the chemisorptive interactions with SERS substrates, with the strongest signal enhancement observed when the groups are in closer proximity, as in 2-nitroaniline. researchgate.net

Similarly, comparing with derivatives like 4-methyl-3-nitrobenzoic acid allows for the identification of vibrations associated with the common structural features. scirp.org The study of N-methylated derivatives, such as N-methyl-4-nitroaniline, reveals shifts in the N-H stretching frequencies and provides insights into the electronic environment of the amino group. researchgate.net The presence of different substituents, such as a methoxy (B1213986) group in 3-methoxy-4-nitroaniline, also influences the vibrational frequencies due to changes in electronic and steric effects.

Assignment of Fundamental Vibrations and Group Frequencies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. scielo.org.co

In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the amino protons, and the methyl protons. For the related compound 4-methyl-3-nitroaniline, the amino protons appear as a broad singlet, and the methyl group protons also appear as a singlet. rsc.org The aromatic protons show a complex splitting pattern due to their coupling with each other. rsc.org Specifically for this compound, the proton NMR data in CDCl₃ shows a signal for the methyl group (CH₃) at 2.63 ppm, the amino group (NH₂) at 4.25 ppm, and aromatic protons at 8.02 ppm, 6.71 ppm, and 6.50 ppm. ulisboa.pt

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in CDCl₃, carbon signals are observed at 151.4 ppm (C-1), 139.8 ppm (C-4), 137.9 ppm (C-3), 128.3 ppm (C-5), 116.9 ppm (C-2), 111.9 ppm (C-6), and 22.2 ppm (CH₃). ulisboa.pt These chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro group.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | 4.25 (s, NH₂) | 151.4 |

| C2-H | 6.71 (s) | 116.9 |

| C3-CH₃ | 2.63 (s, CH₃) | 137.9 |

| C4-NO₂ | - | 139.8 |

| C5-H | 8.02 (d, J = 8.7 Hz) | 128.3 |

| C6-H | 6.50 (d, J = 8.7 Hz) | 111.9 |

| CH₃ | 2.63 (s) | 22.2 |

Data from ulisboa.pt

The choice of solvent can influence the chemical shifts observed in NMR spectra. Studies on related N-alkylanilines in nitrobenzene (B124822) solution have shown that chemical shifts can be solvent-dependent. scispace.com However, for some nitrobenzene solutions of N-methylanilines, no significant change in chemical shift values was observed upon dilution. scispace.com The chemical shifts of amine protons, in particular, can be affected by the solvent and temperature, though in some cases they have been found to be largely independent of concentration. scispace.com

Elucidation of Proton and Carbon Environments

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For nitroaromatic compounds like this compound, the spectrum is characterized by strong absorption bands due to π→π* transitions within the aromatic ring. vulcanchem.com The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) in conjugation with the benzene ring leads to intramolecular charge transfer, which significantly influences the electronic absorption spectrum.

The UV-Vis spectrum of the related compound 4-methyl-3-nitroaniline shows an absorption maximum (λmax) at approximately 350 nm in acetonitrile (B52724). This absorption is characteristic of nitroaromatic compounds. The electronic transitions can be coupled with vibrational modes, particularly the symmetric stretching vibration of the nitro group, which is often observed in the electronic spectra of planar nitroaniline molecules. aip.org The study of related compounds like 2-methyl-4-nitrophenol (B1582141) and 3-methyl-4-nitrophenol (B363926) also provides information on the electronic transitions in similar systems. researchgate.net The UV-Vis spectrum of 4-nitroaniline, a parent compound, is often used as a reference for understanding the electronic properties of its derivatives. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-Amino-4-nitroaniline |

| 2-methyl-4-nitrophenol |

| 2-Nitroaniline |

| 3-Ethoxy-N-methyl-4-nitroaniline |

| 3-methoxy-4-nitroaniline |

| This compound |

| 3-methyl-4-nitrophenol |

| 3-Nitroaniline |

| 4-methyl-3-nitroaniline |

| 4-Methyl-3-nitrobenzoic acid |

| 4-Nitroaniline |

| N-methyl-4-nitroaniline |

Absorption Maxima and Molar Absorptivity

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The molecular weight of this compound is 152.15 g/mol .

The mass spectrum of this compound shows a prominent molecular ion peak ([M]+•) at a mass-to-charge ratio (m/z) of 152, which confirms its molecular weight. researchgate.net The fragmentation pattern provides structural information. Key fragmentation pathways for aromatic nitro compounds often involve the nitro group.

A plausible fragmentation pathway includes:

Loss of NO2: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO2, mass 46). This would produce a fragment ion at m/z 106.

Loss of NO followed by CO: The molecular ion can rearrange and lose a nitric oxide radical (•NO, mass 30) to form an ion at m/z 122. This ion can subsequently lose carbon monoxide (CO, mass 28) to yield a fragment at m/z 94.

Loss of a methyl radical: Cleavage of the methyl group (•CH3, mass 15) from the molecular ion can also occur, though it is often less favorable than fragmentations involving the nitro group.

The NIST mass spectrum for this compound lists significant peaks that align with these pathways, providing a reliable "fingerprint" for its identification. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Identity |

|---|---|

| 152 | [M]+• (Molecular Ion) |

| 135 | [M-OH]+ (from rearrangement) |

| 106 | [M-NO2]+ |

| 77 | [C6H5]+ (Phenyl cation) |

Data sourced from NIST Mass Spectrometry Data Center. researchgate.net

X-ray Diffraction Studies of this compound Single Crystals

Detailed single-crystal X-ray diffraction studies for the specific compound this compound were not available in the reviewed scientific literature. While extensive crystallographic research exists for its isomer, 2-methyl-4-nitroaniline (B30703) (MNA), and other related nitroaniline derivatives due to their significant nonlinear optical properties, the same level of data for the 3-methyl isomer could not be located. Therefore, the following subsections cannot be detailed with specific experimental findings.

Information regarding specific techniques and the effect of different solvents on the growth of this compound single crystals is not available in the searched literature. For related organic materials, single crystals are commonly grown from solution using methods like slow evaporation, where the choice of solvent (e.g., acetone, acetonitrile, ethanol) can significantly influence crystal size, morphology, and quality.

Specific crystallographic data, including unit cell parameters (a, b, c, α, β, γ), cell volume, and space group for this compound, are not reported in the available literature. This information can only be determined through single-crystal X-ray diffraction analysis.

A detailed analysis of the hydrogen bonding network and other intermolecular interactions (like π-π stacking) within the crystal lattice of this compound is not possible without crystallographic data. In related nitroaniline crystals, the packing is often dictated by N-H···O hydrogen bonds formed between the amino group of one molecule and the nitro group of a neighboring molecule, which significantly influences the solid-state structure and properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of molecules like 3M4NA. These calculations provide a balance between accuracy and computational cost, enabling the prediction of various molecular properties. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the aniline (B41778) frame makes 3M4NA an interesting subject for theoretical analysis. vulcanchem.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. mdpi.comirjweb.com A small energy gap suggests that the molecule can be easily excited and is indicative of high chemical reactivity and charge transfer potential within the molecule. mdpi.comresearchgate.net

In molecules like 3M4NA, the HOMO is typically localized on the electron-rich parts of the molecule (the amino group and the aromatic ring), while the LUMO is concentrated on the electron-deficient nitro group. mdpi.com This spatial separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key characteristic for nonlinear optical activity. researchgate.net The calculated HOMO-LUMO energy gap reflects the energy required for this charge transfer to occur. mdpi.com DFT calculations for 4-nitroaniline (B120555), a related molecule, show a HOMO-LUMO energy gap of approximately 4.24 eV. researchgate.net For 3-methyl-4-nitroaniline, the pKa has been calculated to be 1.50, which is related to its electronic characteristics. pku.edu.cn

A study using various DFT methods provided the following optical gap values for this compound, which are related to the HOMO-LUMO gap:

| DFT Method | Optical Gap (atomic units) |

| FF-BP86 | 0.129 |

| BP86 | 0.076 |

| FF-BPW91 | 0.129 |

| BPW91 | 0.076 |

| FF-BLYP | 0.126 |

| BLYP | 0.073 |

| FF-MP2 | 0.230 |

| Data sourced from ResearchGate. researchgate.net |

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas, indicating negative potential, are typically associated with electrophilic attack sites, while blue areas, representing positive potential, are prone to nucleophilic attack. iucr.org

For nitroaniline derivatives, the MEP surface clearly shows the electron-rich nature of the amino group and the electron-withdrawing character of the nitro group. iucr.org The electrostatic potential is a key factor in understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the crystal packing of these molecules. acs.orgiucr.org This charge distribution is fundamental to the molecule's dipole moment and its nonlinear optical properties. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

Studies on Nonlinear Optical (NLO) Properties

Organic molecules with significant NLO properties are of great interest for applications in optical communication, data storage, and signal processing. nih.gov Compounds like 3M4NA, which feature an electron donor (amino/methyl) and an electron acceptor (nitro) connected by a π-conjugated system, are prime candidates for second-order NLO materials. researchgate.net

The primary measure of a molecule's NLO response is the first hyperpolarizability (β). acs.org At the macroscopic level, the NLO response of a crystal is described by the second-order nonlinear susceptibility (χ(2)). acs.org Computational methods, ranging from semiempirical models like AM1 to more advanced ab initio and DFT techniques, are used to calculate these properties. acs.orgaip.org

Calculations show that the molecular structure, particularly the arrangement of donor and acceptor groups, leads to a large molecular hyperpolarizability. For instance, theoretical studies on 2-methyl-4-nitroaniline (B30703) (MNA), a closely related isomer, have been extensively performed to understand these relationships. optica.orgoptica.org The hyperpolarizability is sensitive to the electronic properties of substituents and the length of the π-electron system. optica.org

A comparative study using different theoretical methods calculated the static first hyperpolarizability (β) for this compound:

| Theoretical Method | First Hyperpolarizability (β) (atomic units) |

| FF-BP86 | 12.3 |

| BP86 | 14.5 |

| FF-BPW91 | 12.4 |

| BPW91 | 14.6 |

| FF-BLYP | 12.0 |

| BLYP | 14.2 |

| FF-MP2 | 10.3 |

| Data sourced from ResearchGate. researchgate.net |

While a large molecular hyperpolarizability (β) is essential, the macroscopic NLO response (χ(2)) is critically dependent on the arrangement of molecules in the crystal lattice. nih.govacs.org For a material to exhibit second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group. researchgate.netnih.gov Many organic molecules with high β values crystallize in centrosymmetric structures, where dipole-dipole interactions lead to an antiparallel arrangement that cancels out the net NLO effect. nih.gov

Theoretical models have been developed to evaluate the crystal's nonlinear susceptibility from the molecular hyperpolarizabilities. acs.org A simple multiplicative scheme, for example, was proposed and illustrated at the semiempirical AM1 level for the this compound crystal to understand how molecular interactions in the solid state affect the macroscopic NLO properties. acs.org The crystal structure of isomers like 2-methyl-4-nitroaniline (MNA) allows for a favorable alignment of molecules, leading to a significant NLO response. acs.org The specific positioning of the methyl and nitro groups in 3M4NA influences its crystal packing and, consequently, its potential as a practical NLO material. Studies on similar materials show that intermolecular interactions can decrease the NLO response, highlighting the delicate balance between molecular properties and crystal engineering. acs.org

Time-Dependent Hartree-Fock (TDHF) Theory Applications

Time-Dependent Hartree-Fock (TDHF) theory is a powerful computational method used to investigate the electronic response of molecules to time-dependent electric fields, such as those from light. This method is particularly valuable for calculating nonlinear optical (NLO) properties, which are critical for materials used in optoelectronics and photonics.

Research on compounds structurally similar to this compound, such as 2-Methyl-4-nitroaniline (MNA), has utilized the TDHF framework to evaluate these NLO properties. researchgate.net In one such study, the supermolecule approach was combined with TDHF calculations to determine the static and dynamic second-order susceptibilities of MNA crystals. researchgate.net This approach involves calculating the properties of small molecular clusters and then extrapolating these to the bulk crystal. researchgate.net The calculations are often performed using semi-empirical Hamiltonians like AM1, which offer a balance between computational cost and accuracy, and have been shown to reproduce the quality of more demanding ab initio correlated calculations. researchgate.net

The primary properties calculated using TDHF are the polarizability (α) and the first and second hyperpolarizabilities (β and γ). researchgate.netaip.org These tensors describe how the molecular dipole moment changes in the presence of an external electric field. Specifically, hyperpolarizability is responsible for NLO phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. researchgate.net

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insight into solvation processes and the nature of intermolecular forces, which are fundamental to understanding the chemical behavior of a compound in different environments.

For N-methyl-p-nitroaniline (MNA), an isomer of this compound, MD simulations have been used to calculate solvation Gibbs free energies in solvents like water and 1-octanol. researchgate.net These calculations are vital for predicting the environmental distribution of the compound, as properties like aqueous solubility and the octanol/water partition coefficient can be derived from them. researchgate.net The accuracy of these simulations is often verified by comparing the computed free energy data with experimental values. researchgate.net

To probe the specifics of solvation, MD simulations can reveal the hydration structure around a solute molecule. researchgate.net This is achieved by analyzing radial distribution functions (RDFs), which describe how the density of solvent molecules varies as a function of distance from the solute. researchgate.netaip.org For N-methyl-p-nitroaniline in water, these simulations provide a picture of the local organization of water molecules around the solute, highlighting specific interactions such as hydrogen bonds. researchgate.net

The study of intermolecular interactions is also critical. In crystals of nitroaniline derivatives, hydrogen bonds play a significant role in the molecular packing. core.ac.uk For instance, the amino group can act as a hydrogen bond donor to the nitro group of a neighboring molecule, leading to the formation of specific structural motifs like infinite chains. core.ac.ukmdpi.com Quantum chemistry modeling can supplement these findings by simulating the effects of these interactions on the molecule's geometry and electronic properties. mdpi.com These computational studies have shown that both intramolecular effects (like the rotation of the nitro group) and intermolecular H-bonding significantly influence the properties of the nitro group. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. spu.edu.syoup.com These models rely on molecular descriptors, which are numerical values that encode structural or electronic features of a molecule. ubbcluj.ro

This compound has been included in datasets used to develop QSPR models for predicting various thermodynamic properties of benzene (B151609) derivatives. ubbcluj.rokg.ac.rs In these studies, molecular descriptors known as topological indices are calculated from the molecular graph. ubbcluj.ro These indices, such as the Wiener index, Szeged index, and Randić index, capture information about molecular size, shape, and branching. kg.ac.rs

One study focused on creating a QSPR model to predict the gas heat capacity (Cv) of 69 benzene derivatives, including 4-Methyl-3-nitroaniline (B15663) (an isomer of this compound). kg.ac.rsresearchgate.net Using multiple linear regression (MLR), a relationship was established between the heat capacity and a set of topological indices. kg.ac.rs The resulting model demonstrated that these structural descriptors could be effectively used to predict this thermodynamic property. kg.ac.rs Similarly, another QSPR study developed models to predict the entropy (S) of benzene derivatives, again including isomers of this compound in the training set. ubbcluj.ro

In the context of QSAR, nitroaromatic compounds are often studied due to their potential toxicity. oup.comlew.ro QSAR models for nitroaromatics aim to predict their toxic activity, often represented as the concentration that inhibits a biological process by 50% (e.g., IGC50). dergipark.org.tr These models can use quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to quantify the electronic aspects that govern toxicity. lew.ro Studies suggest that the toxic mechanism of nitroaromatics involves electron transfer to the LUMO of the compounds, making these electronic descriptors highly relevant for predictive modeling. lew.ro

Table 1: Compounds Included in QSPR Studies for Gas Heat Capacity This table is interactive. You can sort the data by clicking on the column headers.

| Compound Name | Compound Number | Gas Heat Capacity (Cv) (J/molK) |

| 4-Methyl-3-nitroaniline | 7 | 145.961 |

| 2,4-Dimethylphenol | 8 | 129.881 |

| 2,6-Dimethylphenol | 9 | 129.471 |

| 3-Nitrotoluene | 10 | 121.107 |

| 2,6-Dinitrotoluene | 11 | 154.254 |

| 2-Methyl-4-nitroaniline | 48 | 144.03 |

| 2-Methyl-5-nitroaniline | 64 | 146.17 |

| 4-Nitrotoluene | 66 | 121.003 |

Data sourced from a QSPR study on benzene derivatives. researchgate.net

Environmental Fate and Degradation Studies

Biodegradation Pathways of 3-Methyl-4-nitroaniline and Related Nitroaromatic Compounds

The biodegradation of this compound, a nitroaromatic compound, has been investigated, revealing pathways for its breakdown by microorganisms. Nitroaromatic compounds, in general, can be challenging to degrade due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack. researchgate.net However, specific microbial strains have evolved enzymatic machinery to utilize these compounds as sources of carbon, nitrogen, and energy.

Under aerobic conditions, microorganisms employ oxidative enzymes to break down this compound. Studies have identified bacteria capable of utilizing N-methylated nitroanilines as their sole source of carbon, nitrogen, and energy. plos.org For instance, a strain of Pseudomonas sp. has been shown to efficiently degrade N-methyl-4-nitroaniline (a closely related compound) aerobically. plos.orgchemicalbook.com

The aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 has been shown to proceed through several key metabolic intermediates. plos.org High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses have identified the following major metabolites:

4-nitroaniline (B120555) (4-NA): Formed through the initial N-demethylation of the parent compound. plos.orgebi.ac.uk

4-aminophenol (B1666318) (4-AP): Results from the subsequent monooxygenation of 4-nitroaniline. plos.orgebi.ac.uk

1,2,4-benzenetriol (B23740) (BT): Produced via the oxidative deamination of 4-aminophenol. plos.orgebi.ac.uk

Similarly, the degradation of 3-methyl-4-nitrophenol (B363926) (a structural analog) by Burkholderia sp. strain SJ98 involves the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as key intermediates. nih.gov

The microbial breakdown of this compound and its analogs involves a series of specific enzymatic reactions:

N-demethylation: The initial step in the degradation of N-methyl-4-nitroaniline is the removal of the N-methyl group, a reaction catalyzed by an N-demethylase enzyme. plos.org This reaction yields 4-nitroaniline and formaldehyde (B43269). plos.orgebi.ac.uk

Monooxygenation: Following N-demethylation, a flavin-dependent monooxygenase acts on 4-nitroaniline, replacing the nitro group with a hydroxyl group to form 4-aminophenol. plos.orgebi.ac.uk In the degradation of 3-methyl-4-nitrophenol, a PNP 4-monooxygenase (PnpA) catalyzes the monooxygenation to methyl-1,4-benzoquinone. nih.gov

Reductase Activity: In the 3-methyl-4-nitrophenol pathway, a 1,4-benzoquinone (B44022) reductase (PnpB) catalyzes the reduction of methyl-1,4-benzoquinone to methylhydroquinone. nih.gov

Oxidative Deamination: In the N-methyl-4-nitroaniline pathway, 4-aminophenol undergoes oxidative deamination, where the amino group is removed, leading to the formation of 1,2,4-benzenetriol. ebi.ac.uk

Ring Cleavage: The aromatic ring of the resulting intermediates is then cleaved by dioxygenase enzymes, such as 1,2,4-benzenetriol 1,2-dioxygenase, which opens up the ring for further metabolism. plos.orgunesp.br

Table 1: Key Enzymes and Reactions in Aerobic Degradation

| Enzyme/Enzyme System | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| N-demethylase | Removal of N-methyl group | N-methyl-4-nitroaniline | 4-nitroaniline |

| Monooxygenase | Replacement of nitro group with hydroxyl group | 4-nitroaniline | 4-aminophenol |

| PNP 4-monooxygenase (PnpA) | Monooxygenation | 3-methyl-4-nitrophenol | Methyl-1,4-benzoquinone |

| 1,4-benzoquinone reductase (PnpB) | Reduction of benzoquinone | Methyl-1,4-benzoquinone | Methylhydroquinone |

| Oxidative Deaminase | Removal of amino group | 4-aminophenol | 1,2,4-benzenetriol |

Under anaerobic conditions, the biodegradation of nitroaromatic compounds typically proceeds via reductive pathways. researchgate.net While detailed studies specifically on the anaerobic biotransformation of this compound are less common than aerobic studies, research on related compounds provides insight. The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. researchgate.net For instance, the reduction of N-methyl-4-nitroaniline to N-methyl-p-phenylenediamine has been observed in an anaerobic fluidized bed bioreactor. chemicalbook.com It is known that some soil microorganisms can effectively degrade this compound under anaerobic conditions, suggesting potential for bioremediation.

Aerobic Microbial Degradation Mechanisms

Identification of Metabolic Intermediates (e.g., 4-nitroaniline, 4-aminophenol)

Environmental Release and Contamination from Industrial Applications

This compound is used as an intermediate in the synthesis of azo dyes and other chemical manufacturing processes. The industrial use of nitroanilines can lead to their release into the environment through wastewater discharge. researchgate.net Due to their use in various industries, nitroanilines have been detected as contaminants in water resources, posing potential ecological and health risks. researchgate.net The compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comfishersci.pt Its low water solubility suggests it is not likely to be mobile in the environment. fishersci.com

Detection and Quantification in Environmental Samples (e.g., water, soil)

The detection and quantification of this compound and other nitroaromatic compounds in environmental samples like water and soil are crucial for monitoring contamination levels. Chromatographic methods are commonly employed for this purpose.

Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (GC-MS) is a suitable technique for the analysis of volatile and non-polar nitro compounds. mdpi.com For non-volatile or thermally labile compounds, high-performance liquid chromatography (HPLC) with a UV detector is often used. plos.org

To enhance the sensitivity and selectivity of these methods, various sample preparation techniques are utilized. Single-drop microextraction (SDME) is an environmentally friendly preconcentration technique that has been successfully applied for the determination of nitro compounds in water samples. mdpi.com This method has shown low limits of detection (LOD) and quantification (LOQ) for various nitroaromatics in deionized water, tap water, and seawater. mdpi.com For soil samples, analytical methods have been developed to achieve detection limits in the parts-per-billion (ppb) range. epa.gov

Table 2: Detection Methods for Nitroaromatic Compounds

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limit |

|---|---|---|---|

| GC-ECD | Water | Single-Drop Microextraction (SDME) | 0.01 - 0.09 µg/L mdpi.com |

| GC-MS | Water, Soil | Liquid-liquid extraction, Solid-phase extraction | Varies with compound and matrix |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 3M4NA |

| 4-nitroaniline | 4-NA |

| 4-aminophenol | 4-AP |

| N-methyl-4-nitroaniline | MNA |

| 1,2,4-benzenetriol | BT |

| 3-methyl-4-nitrophenol | 3M4NP |

| Methyl-1,4-benzoquinone | MBQ |

| Methylhydroquinone | MHQ |

Chromatographic Methods (e.g., HPLC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of this compound and its degradation products in environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation methods, while tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC is particularly well-suited for the analysis of thermally labile or non-volatile compounds like many nitroanilines and their metabolites. When coupled with MS/MS, it offers robust and sensitive detection at trace levels. For instance, the analysis of related nitroaromatic compounds often employs reverse-phase HPLC with a C18 column. plos.orgrsc.org

A study on the degradation of a similar compound, 4-methoxy-2-nitroaniline, utilized HPLC to monitor the parent compound's concentration and identify its degradation byproducts. rsc.org The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, sometimes with additives like formic acid to improve ionization. rsc.org In the analysis of p-nitroaniline in broiler meat, a gradient elution program with a C18 column was used, demonstrating the method's adaptability to complex matrices. The detection by MS/MS involves selecting specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which enhances selectivity and minimizes matrix interference. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard method for the analysis of volatile and semi-volatile organic compounds. lcms.cz For nitroanilines, which can be less volatile, derivatization might sometimes be employed, but direct analysis is also common. The U.S. Environmental Protection Agency (EPA) Method 8270 provides a widely accepted framework for the GC/MS analysis of semivolatile organic compounds, including various nitroanilines and nitrotoluenes. lcms.czresearchgate.net

In a study on the aerobic degradation of N-Methyl-4-nitroaniline, a close structural analog, GC-MS was used to identify metabolic intermediates. plos.org The analysis confirmed the formation of compounds like 4-nitroaniline and 4-aminophenol. plos.org Similarly, GC-MS has been used to identify 2-Methyl-4-nitroaniline (B30703) as a decomposition product of the explosive TNT in soil samples. quantanalitica.com The mass spectrum of this compound shows a characteristic molecular ion peak that is used for its identification. nih.gov

Table 1: Examples of Chromatographic Conditions for Analyzing Related Nitroaromatic Compounds

| Parameter | HPLC-MS/MS (p-nitroaniline analysis) | GC-MS (Semivolatiles analysis) researchgate.net | HPLC (4-methoxy-2-nitroaniline analysis) rsc.org |

| Column | Kinetex C18 (100 x 4.6 mm, 5 µm) | TraceGOLD™ TG-5MS (30 m x 0.25 mm x 0.25 µm) | C18 column (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | A: Water + 0.1% formic acid, B: Acetonitrile + 0.1% formic acid | Helium | Methanol |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.5 mL/min |

| Detection | Triple-Quadrupole MS (Positive ESI) | Single Quadrupole MS (Full-Scan Mode) | UV Detector (254 nm) |

| Oven/Column Temp. | 30 °C | Temperature Program: 35°C to 320°C | 30 °C |

Microextraction Techniques for Sample Preparation

Effective sample preparation is crucial for the accurate analysis of trace contaminants in complex environmental matrices like soil and water. Microextraction techniques have gained prominence as they are environmentally friendly, requiring minimal solvent volumes, and offer high enrichment factors. mdpi.comtubitak.gov.tr These methods concentrate the analyte from a large sample volume into a small volume suitable for chromatographic injection.

Solid-Phase Microextraction (SPME):

SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. The fiber, coated with a suitable polymer like polydimethylsiloxane/divinylbenzene (PDMS/DVB), is exposed to the sample (either directly immersed or in the headspace). inficon.com After a period of equilibration, the fiber is retracted and thermally desorbed in the injector port of a GC. SPME has been successfully applied to the analysis of nitroaromatic compounds, including nitrotoluenes and dinitrotoluenes, from water and air samples. inficon.comgnest.org For instance, a study on fenitrothion (B1672510) and its metabolite 3-methyl-4-nitrophenol used SPME coupled with HPLC for their determination in river water. researchgate.net

Liquid-Phase Microextraction (LPME):

LPME encompasses several variations where a small volume of an organic solvent is used to extract analytes. These techniques are valued for their simplicity and low cost. researchgate.net

Single-Drop Microextraction (SDME): A microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the stirred sample solution. mdpi.com After extraction, the drop is retracted into the syringe and injected into the chromatograph. This method has been optimized for various nitro compounds in environmental water, demonstrating good enrichment factors and low detection limits. mdpi.comresearchgate.net

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this technique, the extraction solvent is held within the pores and lumen of a porous hollow fiber. researchgate.net This setup protects the micro-volume of solvent and provides a large surface area for extraction. HF-LPME has been developed for the analysis of aromatic amines, including nitroanilines, in environmental water samples prior to HPLC analysis. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com A cloudy solution forms, and after centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. DLLME is known for its speed and high extraction efficiency and has been applied to a wide range of organic pollutants. researchgate.netmdpi.com

Table 2: Overview of Microextraction Techniques for Nitroaromatic Compounds

| Technique | Principle | Typical Solvents/Fibers | Application Example | Reference |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | PDMS/DVB, CAR/PDMS | Fenitrothion and 3-methyl-4-nitrophenol in river water. | researchgate.net |

| Single-Drop Microextraction (SDME) | Partitioning of analytes into a single microdrop of solvent. | Toluene | Nitroaromatic compounds in environmental and forensic water samples. | mdpi.comresearchgate.net |

| Hollow-Fiber LPME (HF-LPME) | Extraction into a solvent held within a porous hollow fiber. | Toluene | Aromatic amines (e.g., nitroanilines) in water samples. | researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of an extraction solvent in the sample via a disperser solvent. | Tetrachloroethylene (extractor), Acetone (disperser) | Organophosphorus pesticides (related application). | mdpi.com |

Toxicological and Ecotoxicological Implications

Mechanistic Toxicology of 3-Methyl-4-nitroaniline and its Metabolites

The toxicity of nitroaromatic compounds like this compound is closely linked to the metabolic pathways they undergo in living organisms. The presence of the electron-withdrawing nitro group is a key determinant of its biological activity. plos.org In general, aromatic nitro and amino compounds are known to induce methemoglobinemia through the formation of hydroxylamino intermediates. epa.gov These intermediates are formed during the reduction of the nitro group or the N-hydroxylation of the amino group. epa.gov

The metabolism of a related compound, N-methyl-4-nitroaniline, has been shown to proceed via N-demethylation to produce 4-nitroaniline (B120555) (4-NA) and formaldehyde (B43269). plos.org This is followed by monooxygenation of 4-NA to 4-aminophenol (B1666318), and subsequent oxidative deamination to 1,2,4-benzenetriol (B23740). plos.org The reduction of the nitro group is a critical step, often leading to more toxic and reactive intermediates. plos.org

The nitro group significantly influences the toxicity of benzamines. Its strong electron-withdrawing nature makes the aromatic ring resistant to oxidative attack by oxygenases. eaht.org However, it also makes the compound susceptible to reduction. The addition of a nitro group to aniline (B41778) derivatives can convert them into direct mutagens. nih.gov Studies have shown that the position of the nitro group affects mutagenic activity, with compounds having a nitro group in the meta or para position often exhibiting mutagenicity. nih.gov The presence of the nitro group is also associated with the potential for forming explosive mixtures in aqueous environments. rsc.org While the nitro group is central to the compound's mutagenicity, its presence does not appear to have a specific effect on general cytotoxicity in Chinese hamster ovary (CHO-K1) cells. nih.gov

The anaerobic degradation of nitroaromatic compounds is a key pathway for the formation of hazardous intermediates. researchgate.net The sequential reduction of the nitro group (–NO2) can produce nitroso (–NO) and hydroxylamine (B1172632) (–NHOH) derivatives. plos.org These reductively transformed products, particularly the hydroxylamines, are recognized as carcinogenic and mutagenic. plos.orgresearchgate.net Research on related compounds, such as 4-chloro-3-nitroaniline, suggests that the mechanism of toxicity involves the reduction of the nitro group to these reactive intermediates, which can oxidize hemoglobin and deplete glutathione (B108866) (GSH), leading to oxidative stress. The mutagenicity of many nitroanilines has been shown to be dependent on metabolic activation, which facilitates the formation of these genotoxic metabolites. nih.govnih.gov

Impact of Nitro Group on Toxicity

Subacute Toxicity and Organ-Specific Effects

Prolonged or repeated exposure to this compound may cause damage to organs. apolloscientific.co.ukthermofisher.comeastharbourgroup.comnih.govnih.gov While specific subacute toxicity studies on this compound are not extensively detailed in the available literature, data from structurally similar compounds provide significant insights. For instance, subacute and chronic exposure to 4-nitroaniline in laboratory animals has been linked to methemoglobinemia, anemia, splenomegaly, and the accumulation of hemosiderin (an iron-storage complex) in the spleen and liver. nih.gov

Studies on the isomer, 4-methyl-3-nitroaniline (B15663), indicate it may cause damage to organs through prolonged or repeated exposure. carlroth.comnih.gov Similarly, research on 2-methoxy-4-nitroaniline (B147289), another related compound, revealed several organ-specific effects in mice after 14 days of exposure. These included increased liver weight, minimal to moderate elevations of hemosiderin pigmentation in the spleen, and increased hematopoietic cell proliferation in the spleen. nih.gov In a study on 4-chloro-3-nitroaniline, subchronic exposure in rats led to hemolytic anemia, evidenced by the presence of Heinz bodies, as well as splenic congestion and testicular atrophy. Exposure to p-nitroaniline can lead to the formation of methemoglobin, causing cyanosis, with symptoms that may be delayed for several hours. westliberty.edu

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity are significant concerns for nitroaniline compounds. Research has demonstrated that the mutagenic potential of aniline-based compounds is often correlated with the presence and position of nitro groups. nih.gov

This compound's isomer, 4-methyl-3-nitroaniline, has tested positive for bacterial mutagenicity. nih.gov A broader study on various nitrobenzenes and nitroanilines using the Salmonella typhimurium Ames test found that the majority of the tested compounds were mutagenic. nih.gov Specifically, substances derived from nitrobenzene (B124822) or aniline by the addition of a nitro group in the meta or para position were typically mutagenic. nih.gov 4-nitroaniline, for example, was found to be mutagenic with metabolic activation. nih.govnih.gov In contrast, aniline and 2-nitroaniline (B44862) were negative in the tested bacterial strains. nih.gov

The compound 3-methyl-4-nitrophenol (B363926), which shares structural similarities, has demonstrated mutagenic effects in both in vitro and in vivo assays. nih.gov Furthermore, 2-methoxy-4-nitroaniline was shown to be mutagenic in Salmonella typhimurium strains TA98 and TA100, with its activity appearing dependent on metabolic activation enzymes. nih.gov

| Compound | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| 4-Methyl-3-nitroaniline | Bacterial Mutagenicity (Ames Test) | Not Specified | Positive | nih.gov |

| 4-Nitroaniline | Salmonella typhimurium (Ames Test) | Required | Mutagenic | nih.gov |

| 2-Methoxy-4-nitroaniline | Salmonella typhimurium TA98 & TA100 | With and Without | Mutagenic | nih.gov |

| 3-Methyl-4-nitrophenol | In vitro and in vivo assays | Not Specified | Mutagenic | nih.gov |

| Aniline | Salmonella typhimurium TA98 & TA100 | With and Without | Negative | nih.gov |

| 2-Nitroaniline | Salmonella typhimurium TA98 & TA100 | With and Without | Negative | nih.gov |

Ecotoxicity to Aquatic and Terrestrial Organisms

This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. apolloscientific.co.ukfishersci.comfishersci.pt Due to its low water solubility, it is not considered likely to be mobile in the environment. thermofisher.comfishersci.com Its isomer, 4-methyl-3-nitroaniline, is also noted as being toxic to aquatic life with long-lasting effects. carlroth.com

Nitroaromatic compounds, in general, are considered pollutants of concern due to their toxicity and stability in the environment. researchgate.net p-Nitroaniline (p-NA), a related chemical, has been identified as harmful to aquatic organisms. researchgate.net The ecotoxicity of chlorinated aniline derivatives, which share some structural characteristics, has been shown to disrupt behavior, growth, and reproduction in various aquatic species. nih.gov While specific data for this compound is limited, information on its isomer provides quantitative measures of its aquatic toxicity.

| Test Type | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Acute Toxicity | Daphnia magna (Water flea) | EC50 | 14.2 | 48 hours | carlroth.com |

| Acute Toxicity | Pimephales promelas (Fathead minnow) | LC50 | 26 | 96 hours | carlroth.com |

Applications in Advanced Materials and Other Fields

Role in Energetic Materials and Explosives

While 3-Methyl-4-nitroaniline itself is noted in the context of energetic materials, extensive research highlights the role of its related isomer, N-methyl-4-nitroaniline (MNA), in specific applications within this field. taylorfrancis.com MNA is recognized for its utility as an additive in insensitive munitions (IM) compounds. chemicalbook.comresearchgate.net

N-methyl-4-nitroaniline (MNA) is utilized as an additive to lower the melting temperature of other energetic materials. chemicalbook.comresearchgate.netplos.orgeastharbourgroup.com This function is critical in the synthesis of insensitive explosives, where modifying the melting point can facilitate safer and more controlled manufacturing processes, such as melt-casting. lookchem.comchemicalbook.com By serving as a plasticizer and desensitizing agent, MNA helps in creating explosive formulations that are less susceptible to accidental detonation. chemicalbook.comnbinno.com

The stabilization of propellants like gunpowder is another key application attributed to N-methyl-4-nitroaniline. chemicalbook.comlookchem.comkerton-industry.comlookchem.com Stabilizers are crucial for extending the service life of munitions by chemically counteracting the decomposition of nitrocellulose and nitroglycerin, the primary energetic components in many gunpowders. N-methyl-4-nitroaniline has been identified as an efficient stabilizer, valued for its good thermal stability and its ability to retain nitrogen oxides, which are byproducts of propellant degradation. chemicalbook.comresearchgate.netlookchem.com

As an Additive for Melting Point Depression

Intermediate in Dye Synthesis (e.g., azo dyes)

This compound is an important intermediate in the manufacture of dyes, particularly azo dyes. chemimpex.com Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). researchgate.net

In the synthesis process, this compound typically serves as the diazo component. It undergoes diazotization, a reaction with a source of nitrous acid (like sodium nitrite (B80452) in an acidic medium), to form a diazonium salt. rsc.org This reactive diazonium salt is then coupled with another aromatic compound (the coupling component) to form the final azo dye molecule. rsc.org The specific structure of this compound influences the final color and properties of the dye, making it a key building block for producing a range of colors for textiles, inks, and plastics. chemimpex.com Its isomer, 2-Methyl-4-nitroaniline (B30703), is also used as an intermediate in azo dye synthesis. nih.gov

Pharmacological and Biomedical Research Potential of Derivatives

The core structure of this compound, featuring a benzene (B151609) ring with methyl, amino, and nitro groups, offers multiple sites for chemical modification. nih.gov This versatility allows for the synthesis of a diverse range of derivatives. Research has shown that these derivatives can interact with various biological targets, leading to potential therapeutic applications. For instance, the introduction of different functional groups can transform the basic nitroaniline structure into potent agents for targeted therapies.

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| Ferrocenyl Derivatives | DNA-Binding, Anticancer | Exhibit strong binding affinity to DNA, suggesting potential as anticancer agents. dergipark.org.trresearchgate.net |

| Thiourea Derivatives | Antimicrobial, Anticancer | Show significant activity against Gram-positive bacteria and cytotoxic effects on tumor cells. |

| Piperazine Derivatives | Antimicrobial, Anticancer | Investigated for their ability to inhibit cancer cell growth and activity against various bacteria. smolecule.com |